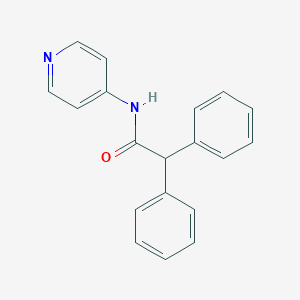

2,2-diphenyl-N-pyridin-4-ylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73110-31-3 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2,2-diphenyl-N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C19H16N2O/c22-19(21-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,20,21,22) |

InChI Key |

XYBOUFNNHWXYDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Acyl chloride formation : 2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

-

Amide coupling : The acyl chloride is reacted with 4-aminopyridine in the presence of a base (e.g., triethylamine or pyridine) at room temperature for 12–24 hours.

Key Data :

Advantages : High purity, scalable.

Limitations : Requires handling corrosive reagents (SOCl₂).

Catalytic Coupling Using Fe(acac)₃

A metal-catalyzed approach employs iron(III) acetylacetonate (Fe(acac)₃) to facilitate amide bond formation between 2,2-diphenylacetic acid and 4-aminopyridine.

Procedure:

-

Reagent mix : 2,2-Diphenylacetic acid (1.2 eq), 4-aminopyridine (1 eq), Fe(acac)₃ (15 mol%), and 2-butanol solvent.

Key Data :

Advantages : Avoids toxic coupling agents; suitable for electron-deficient amines.

Limitations : Longer reaction time.

Multi-Component Reaction with Cyanoacetamides

This method utilizes 2-cyano-N-(pyridin-4-yl)acetamide as a precursor, reacting with benzylidenemalononitriles or ethyl benzylidenecyanoacetates.

Procedure:

-

Condensation : 2-Cyano-N-(pyridin-4-yl)acetamide is refluxed with ethyl benzylidenecyanoacetate in ethanol for 6–8 hours.

-

Isolation : The product is precipitated using ice-cold water and recrystallized from ethanol.

Key Data :

Advantages : Produces bipyridine byproducts for further functionalization.

Limitations : Requires strict stoichiometric control.

Hydrolysis of 2,2-Diphenylacetonitrile

A two-step process involves nitrile hydrolysis followed by amidation:

Procedure:

-

Nitrile synthesis : Diphenylacetonitrile is prepared via alkylation of diphenylmethane.

-

Hydrolysis : The nitrile is hydrolyzed using sulfuric acid (H₂SO₄) to form 2,2-diphenylacetic acid, which is then coupled to 4-aminopyridine.

Key Data :

Advantages : Utilizes inexpensive nitrile precursors.

Limitations : Low efficiency in hydrolysis step.

Palladium-Catalyzed Amination

A patent-described method uses palladium catalysts to couple diphenylacetyl halides with 4-aminopyridine.

Procedure:

-

Catalytic system : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃ base in toluene.

Key Data :

Advantages : High functional group tolerance.

Limitations : Costly catalysts.

Solid-Phase Synthesis Using Resins

A niche approach employs Wang resin-bound 4-aminopyridine for iterative amide formation.

Procedure:

-

Resin activation : Wang resin is functionalized with 4-aminopyridine.

-

Coupling : 2,2-Diphenylacetic acid is activated with HATU and reacted with the resin.

Key Data :

Advantages : Facilitates parallel synthesis.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 78–85 | >95 | Low | High |

| Fe(acac)₃ Catalysis | 91 | >90 | Medium | Moderate |

| Multi-Component | 62–80 | 85–90 | Low | Moderate |

| Nitrile Hydrolysis | 65–70 | 80–85 | Low | High |

| Palladium Catalysis | 74 | >95 | High | Low |

| Solid-Phase | 68 | >90 | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.